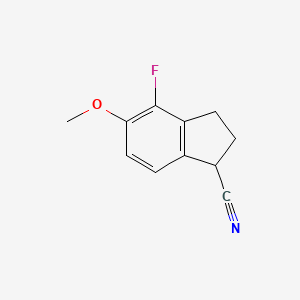

4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

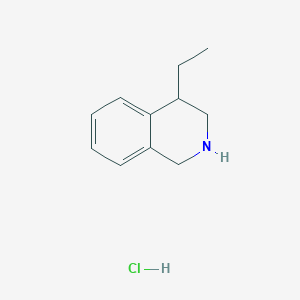

4-Fluoro-5-méthoxy-2,3-dihydro-1H-indène-1-carbonitrile: est un composé organique synthétique qui appartient à la classe des dérivés de l'indène. Ce composé est caractérisé par la présence d'un groupe fluoro en position 4, d'un groupe méthoxy en position 5 et d'un groupe nitrile en position 1 du système cyclique de l'indène. Le système cyclique de l'indène est une structure bicyclique constituée d'un cycle benzénique fusionné à un cycle cyclopentène. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et physiques uniques, ce qui le rend intéressant dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de 4-Fluoro-5-méthoxy-2,3-dihydro-1H-indène-1-carbonitrile implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante commence par la préparation du système cyclique de l'indène, suivie de l'introduction des groupes fluoro, méthoxy et nitrile. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs spécifiques, de solvants et un contrôle de la température pour obtenir le produit souhaité avec un rendement élevé et une pureté élevée.

Méthodes de production industrielle: Dans un environnement industriel, la production de 4-Fluoro-5-méthoxy-2,3-dihydro-1H-indène-1-carbonitrile peut impliquer des procédés de production en continu ou par lots à grande échelle. Ces méthodes sont conçues pour optimiser l'efficacité et la rentabilité de la synthèse tout en garantissant la sécurité et la conformité environnementale du processus de production. L'utilisation de systèmes automatisés et de techniques analytiques avancées permet de surveiller et de contrôler les paramètres de réaction afin d'obtenir une qualité de produit constante.

Analyse Des Réactions Chimiques

Types de réactions: 4-Fluoro-5-méthoxy-2,3-dihydro-1H-indène-1-carbonitrile peut subir divers types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.

Réduction: Les réactions de réduction peuvent être utilisées pour éliminer ou modifier des groupes fonctionnels spécifiques.

Substitution: Les groupes fluoro, méthoxy et nitrile peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.

Réactifs et conditions courantes:

Oxydation: Les oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium, le borohydrure de sodium et l'hydrogénation catalytique sont souvent utilisés.

Substitution: Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions spécifiques pour réaliser des réactions de substitution.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent entraîner la formation de divers dérivés avec différents groupes fonctionnels.

4. Applications de la recherche scientifique

Chimie: En chimie, 4-Fluoro-5-méthoxy-2,3-dihydro-1H-indène-1-carbonitrile est utilisé comme élément constitutif de la synthèse de molécules plus complexes

Biologie: Les caractéristiques structurelles du composé le rendent intéressant pour la recherche biologique, en particulier dans l'étude des interactions enzymatiques et de la liaison aux récepteurs. Il peut être utilisé comme sonde pour étudier les mécanismes des processus biologiques au niveau moléculaire.

Médecine: En chimie médicinale, 4-Fluoro-5-méthoxy-2,3-dihydro-1H-indène-1-carbonitrile est étudié pour ses propriétés thérapeutiques potentielles. Sa capacité à interagir avec des cibles biologiques spécifiques en fait un candidat pour le développement de médicaments, en particulier dans les domaines de la recherche anti-inflammatoire, anticancéreuse et antimicrobienne.

Industrie: Dans le secteur industriel, le composé est utilisé dans le développement de produits chimiques spécialisés et de matériaux avancés. Ses propriétés uniques le rendent adapté à des applications dans les revêtements, les adhésifs et les matériaux électroniques.

5. Mécanisme d'action

Le mécanisme d'action de 4-Fluoro-5-méthoxy-2,3-dihydro-1H-indène-1-carbonitrile implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes fluoro et méthoxy jouent un rôle crucial dans la modulation de l'affinité de liaison et de la sélectivité du composé. Le groupe nitrile peut participer à des liaisons hydrogène et à d'autres interactions non covalentes, influençant davantage l'activité biologique du composé. L'effet global du composé est déterminé par l'influence combinée de ces interactions sur les molécules cibles et les voies impliquées.

Applications De Recherche Scientifique

Chemistry: In chemistry, 4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology: The compound’s structural features make it of interest in biological research, particularly in the study of enzyme interactions and receptor binding. It can be used as a probe to investigate the mechanisms of biological processes at the molecular level.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mécanisme D'action

The mechanism of action of 4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity. The overall effect of the compound is determined by the combined influence of these interactions on the target molecules and pathways involved.

Comparaison Avec Des Composés Similaires

Composés similaires:

- 4-Fluoro-2,3-dihydro-5-méthoxy-1H-indène-1-carbonitrile

- 1H-Indèn-1-one, 5-fluoro-2,3-dihydro-

- 1H-Indène, 2,3-dihydro-1,1,2,3,3-pentaméthyl-

Comparaison: 4-Fluoro-5-méthoxy-2,3-dihydro-1H-indène-1-carbonitrile est unique en raison de l'arrangement spécifique de ses groupes fonctionnels. La présence de groupes fluoro et méthoxy sur le système cyclique de l'indène confère des propriétés chimiques et physiques distinctes par rapport aux composés similaires. Cette unicité en fait un composé précieux pour des applications spécifiques dans la recherche scientifique et l'industrie.

Propriétés

Formule moléculaire |

C11H10FNO |

|---|---|

Poids moléculaire |

191.20 g/mol |

Nom IUPAC |

4-fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile |

InChI |

InChI=1S/C11H10FNO/c1-14-10-5-4-8-7(6-13)2-3-9(8)11(10)12/h4-5,7H,2-3H2,1H3 |

Clé InChI |

SUTZCHZCTHQQQU-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C2=C(C=C1)C(CC2)C#N)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11903288.png)

![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11903310.png)

![[3,4'-Bipyridine]-5-carboxamide](/img/structure/B11903359.png)